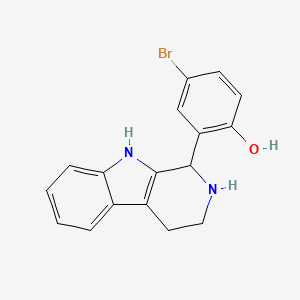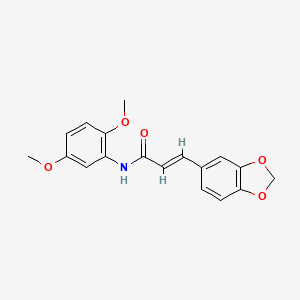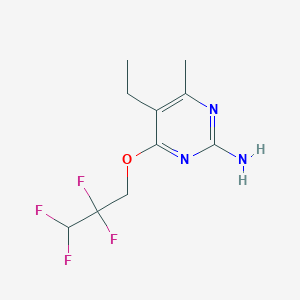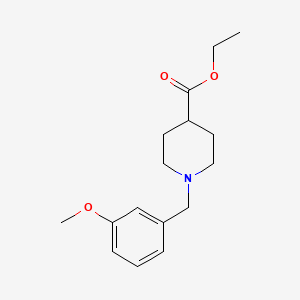
4-bromo-2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Schiff base compounds, similar to 4-Bromo-2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, are synthesized through condensation reactions between aldehydes or ketones with primary amines. For instance, the synthesis of a related Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine. This compound was characterized using elemental analyses, 1H-NMR spectroscopy, and X-ray single-crystal diffraction, highlighting the typical analytical techniques employed in confirming the structures of such compounds (Khalaji et al., 2017).
Molecular Structure Analysis
The molecular structure of Schiff base compounds, including those similar to 4-Bromo-2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, is typically elucidated using X-ray crystallography. For example, the related Schiff base compound mentioned previously crystallizes in the monoclinic system, with specific cell dimensions and molecular geometry that were further compared and validated through density functional theory (DFT) calculations (Khalaji et al., 2017).
Chemical Reactions and Properties
Schiff base compounds can participate in various chemical reactions due to the reactivity of the imine group. They are known to undergo hydrogenation, hydrolysis, and addition reactions, among others. The intramolecular hydrogen bond observed in some Schiff bases, such as 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, contributes to the stability of the molecule and influences its reactivity (Khalaji et al., 2017).
Physical Properties Analysis
The physical properties of Schiff base compounds and bromophenols, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of bromine atoms and intramolecular hydrogen bonds can significantly affect these properties. X-ray diffraction analysis provides insights into the crystalline structure, as seen in the studies of related compounds (Khalaji et al., 2017).
Propriétés
IUPAC Name |
4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-10-5-6-15(21)13(9-10)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17/h1-6,9,16,19-21H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJJSRTYYNMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5655410.png)
![2-methyl-6-[3-pyridin-4-yl-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5655414.png)


![1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5655442.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)
![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)


![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
![1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)